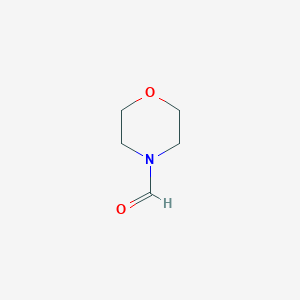
Trans Methyl O-benzyl-L-4-hydroxyproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans Methyl O-benzyl-L-4-hydroxyproline (TMOBH) is an important molecule in the field of biochemistry, with a wide range of applications in scientific research. It is a naturally occurring compound with numerous biochemical and physiological effects.
Applications De Recherche Scientifique
Applications biomédicales
Trans Méthyl O-benzyl-L-4-hydroxyproline : est un intermédiaire important dans la synthèse de divers médicaments antibiotiques . Son rôle de constituant principal du collagène en fait un élément essentiel dans le développement de traitements ciblant les tissus conjonctifs. Il est également utilisé dans la création de produits pharmaceutiques ayant des propriétés antitumorales, immunosuppressives, anti-VIH et anti-inflammatoires .
Fabrication chimique
Dans l'industrie chimique, ce composé sert de précieux bloc de construction chiral pour la synthèse organique de produits pharmaceutiques . Sa stéréochimie est cruciale pour la production de certains médicaments, garantissant la bonne structure tridimensionnelle pour des interactions efficaces médicament-cible.
Nutrition alimentaire
Trans Méthyl O-benzyl-L-4-hydroxyproline : contribue à la nutrition alimentaire en étant un précurseur de la synthèse de la glycine, du pyruvate et du glucose . Il peut également piéger les espèces réactives de l'oxygène, jouant ainsi un rôle dans la réduction du stress oxydatif lorsqu'il est ajouté à des régimes alimentaires à base de plantes .
Beauté et soins de la peau
Dans l'industrie de la beauté et des soins de la peau, ce composé est utilisé en raison de sa présence importante dans le collagène, qui est un composant majeur de la peau . Il contribue à la formulation de produits visant à améliorer l'élasticité de la peau et à réduire les signes du vieillissement.
Synthèse pharmaceutique
Ce composé est crucial pour la synthèse d'une gamme de produits pharmaceutiques, notamment les antibiotiques carbapénèmes et les inhibiteurs de l'enzyme de conversion de l'angiotensine . Sa capacité à agir comme intermédiaire dans la synthèse de médicaments en fait un atout précieux dans la recherche et le développement pharmaceutiques.
Recherche antitumorale et immunosuppressive
Trans Méthyl O-benzyl-L-4-hydroxyproline : présente un potentiel dans les applications antitumorales et immunosuppressives. Il est étudié pour son efficacité en culture tissulaire et in vivo en tant qu'inhibiteur puissant de la croissance cellulaire, ce qui pourrait conduire à de nouvelles thérapies anticancéreuses .
Mécanisme D'action
Biochemical Pathways
Trans Methyl O-benzyl-L-4-hydroxyproline plays a role in the synthesis of antibiotic drugs . It is involved in the rearrangement of central carbon metabolism in Escherichia coli, enhancing the metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle . The introduction of the non-oxidative glycolysis (NOG) pathway redirects glucose towards acetyl-CoA, enhancing the carbon flux of the TCA cycle .
Orientations Futures
The strain HYP-10 produced 89.4 g/L of T-4-HYP in a 5 L fermenter, with a total yield of 0.34 g/g, the highest values reported by microbial fermentation, the yield increased by 63.1% compared with the highest existing reported yield . This study presents a strategy for establishing a microbial cell factory capable of producing T-4-HYP at high levels, making it suitable for large-scale industrial production . Additionally, this study provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor .
Analyse Biochimique
Biochemical Properties
Trans Methyl O-benzyl-L-4-hydroxyproline plays a significant role in biochemical reactions. It is involved in the synthesis of trans-4-hydroxyproline (T-4-HYP), a promising intermediate in the synthesis of antibiotic drugs . The metabolic flux of α-ketoglutarate in the TCA cycle was enhanced by key point modifications, and the heterologous phosphoenolketolase (NOG) pathway was introduced to redirect the carbon flux from glucose to acetyl-CoA, which enhanced the carbon flux of the TCA cycle .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle . It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It is known that it could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBYGFMCYASWNS-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428634 |
Source


|
| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113490-76-9 |
Source


|
| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


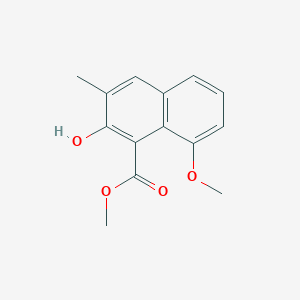

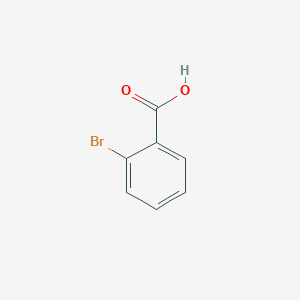
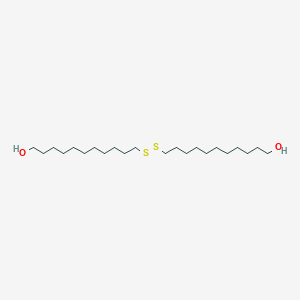


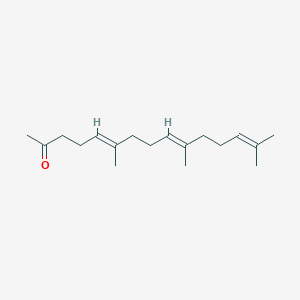


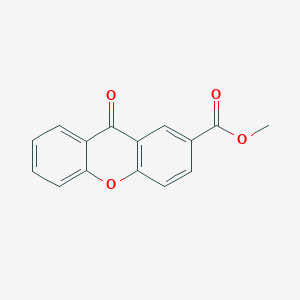
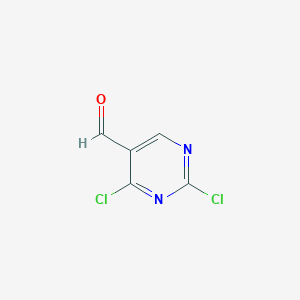
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)
